Methyl 6-methyl-4-(trifluoromethyl)nicotinate

Beschreibung

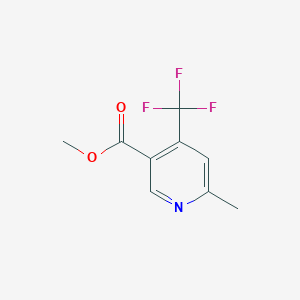

Methyl 6-methyl-4-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl group at position 6, a trifluoromethyl (-CF₃) group at position 4, and a methyl ester at position 3. These compounds are frequently used as intermediates in pharmaceutical synthesis, particularly for anticoagulants, anti-inflammatory agents, and enzyme inhibitors . The trifluoromethyl group enhances metabolic stability and lipophilicity, while substituents at positions 4 and 6 modulate reactivity and biological activity .

Eigenschaften

Molekularformel |

C9H8F3NO2 |

|---|---|

Molekulargewicht |

219.16 g/mol |

IUPAC-Name |

methyl 6-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H8F3NO2/c1-5-3-7(9(10,11)12)6(4-13-5)8(14)15-2/h3-4H,1-2H3 |

InChI-Schlüssel |

BDZLHAIGUWEHLO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=N1)C(=O)OC)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-methyl-4-(trifluoromethyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-methyl-4-(trifluoromethyl)nicotinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 6-methyl-4-(trifluoromethyl)nicotinic acid.

Reduction: 6-methyl-4-(trifluoromethyl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 6-methyl-4-(trifluoromethyl)nicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of Methyl 6-methyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can modulate the activity of its target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: Chlorine vs. Methyl Groups: Methyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS 1211539-36-4) exhibits greater electrophilicity at position 4 due to chlorine’s electron-withdrawing nature compared to the methyl group in the target compound. This may enhance its reactivity in nucleophilic substitution reactions but reduce metabolic stability . However, fluorine at position 2 (CAS 1227516-48-4) may reduce steric hindrance, favoring enzyme binding .

Applications in Drug Development :

- Methyl 6-(trifluoromethyl)nicotinate (CAS 221313-10-6) is a precursor for anticoagulants, highlighting the role of trifluoromethyl groups in enhancing drug half-life . The target compound’s methyl group at position 6 may further improve solubility compared to bulkier substituents like chlorine.

Skin Penetration and Formulation: demonstrates that nicotinate ester penetration is influenced by formulation vehicles.

Biologische Aktivität

Methyl 6-methyl-4-(trifluoromethyl)nicotinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique biological properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with both methyl and trifluoromethyl groups. The trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with biological targets effectively. This structural characteristic is crucial for its pharmacological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The lipophilic nature of the trifluoromethyl group allows the compound to modulate the activity of target proteins, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on receptors, affecting signal transduction pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human lung carcinoma (A-549) and breast adenocarcinoma (MDA-MB-231) cell lines, with IC50 values indicating potent antiproliferative effects.

- Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for further therapeutic exploration.

- Antimicrobial Effects : Initial evaluations have shown that this compound may possess antibacterial properties, although further studies are needed to elucidate its spectrum of activity.

Case Studies and Experimental Data

A series of laboratory studies have been conducted to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Cytotoxicity Assay | Tested against A-549 and MDA-MB-231 cell lines | IC50 values < 10 μM indicating potent cytotoxicity |

| Anti-inflammatory Evaluation | In vitro assays measuring cytokine release | Significant reduction in pro-inflammatory cytokines |

| Antimicrobial Testing | Disc diffusion method against various bacteria | Moderate inhibitory effects observed |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Cellular Uptake : Enhanced lipophilicity allows for efficient cellular uptake.

- Target Interaction : Binding to specific enzymes or receptors alters their functional states, leading to downstream biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.